molecular formula C7H10ClF2NO B1475630 2-Chloro-1-(3,3-difluoropiperidin-1-yl)ethan-1-one CAS No. 1890515-35-1

2-Chloro-1-(3,3-difluoropiperidin-1-yl)ethan-1-one

Cat. No. B1475630
CAS RN: 1890515-35-1
M. Wt: 197.61 g/mol
InChI Key: ZSIVJCUBPDQCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3,3-difluoropiperidin-1-yl)ethan-1-one, also known as 3,3-difluoro-2-chloropiperidine, is an organic compound belonging to the class of piperidines. It is a colorless liquid and is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the manufacture of dyes, pesticides, and other industrial products.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Fluorinated Compounds

2-Chloro-1-(3,3-difluoropiperidin-1-yl)ethan-1-one serves as a precursor in the synthesis of fluorinated compounds which are prevalent in medicinal chemistry due to their enhanced stability and bioavailability. The introduction of fluorine atoms can significantly alter the biological activity of pharmaceuticals, making this compound valuable for drug design and development .

Materials Science: Development of Fluoropolymers

In materials science, this chloro-difluoropiperidinyl ketone is used to develop fluoropolymers. These polymers exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance coatings and specialty plastic components in aggressive environments.

Environmental Science: Atmospheric Chemistry Research

The compound’s fluorinated structure makes it an interesting subject for atmospheric chemistry research. Scientists study its breakdown products and interactions with other atmospheric components to understand the environmental impact of fluorinated organic molecules .

Analytical Chemistry: Chromatographic Studies

Analytical chemists utilize this compound in chromatographic studies to develop new methods for the separation and analysis of fluorinated compounds, which are notoriously challenging to analyze due to their unique chemical properties .

Pharmacology: Investigating Drug-Receptor Interactions

In pharmacology, researchers are interested in how the difluoropiperidinyl moiety of the molecule interacts with biological receptors. This interaction study helps in understanding the pharmacokinetics and pharmacodynamics of new drug candidates.

Biochemistry: Enzyme Inhibition Studies

Biochemists use this compound to study enzyme inhibition, particularly in enzymes that are sensitive to fluorine-containing substrates. This research can lead to the development of novel inhibitors that can regulate enzyme activity in various biochemical pathways .

Organic Synthesis: Building Block for Heterocyclic Compounds

The compound is a versatile building block in organic synthesis, especially for constructing heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, expanding the diversity of accessible molecules.

Catalysis: Fluorination Reactions

In the field of catalysis, this compound is used to study fluorination reactions. Catalysts are developed to facilitate the introduction of fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-chloro-1-(3,3-difluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-4-6(12)11-3-1-2-7(9,10)5-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVJCUBPDQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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